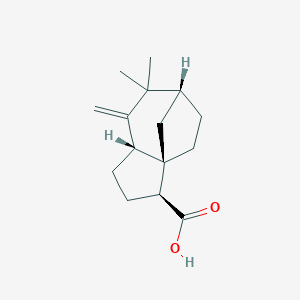
Zizanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zizanoic acid is a sesquiterpenoid.
This compound is a natural product found in Chrysopogon zizanioides with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Composition and Extraction Methods
Zizanoic acid is primarily extracted from vetiver oil through various methods, including hydrodistillation and supercritical carbon dioxide extraction. The chemical composition of vetiver oil varies significantly based on the extraction method employed. For instance, supercritical carbon dioxide extraction yields a higher concentration of desirable compounds while minimizing unwanted components like terpenic acids that can impair oil quality.
Table 1: Comparison of Extraction Methods
| Extraction Method | Yield (%) | Time Required (hours) | Major Compounds Extracted |
|---|---|---|---|
| Hydrodistillation | 2.5 | 8 | This compound, khusimol |
| Supercritical CO2 Extraction | 3.2 | 2 | This compound, other sesquiterpenes |
Antimicrobial and Antioxidant Activities
This compound has demonstrated significant antimicrobial properties, particularly against drug-resistant strains of Mycobacterium tuberculosis and other pathogens. Studies indicate that it exhibits potent antimycobacterial activity, making it a candidate for further pharmaceutical development.
Case Study: Antimycobacterial Activity
In a study evaluating the efficacy of this compound against M. smegmatis and M. tuberculosis, researchers found that the compound inhibited bacterial growth at concentrations as low as 0.5 mg/mL, highlighting its potential as an antimicrobial agent in treating resistant infections .
Functional Food Development
This compound is being explored for its potential applications in functional food products due to its bioactive properties. Research indicates that incorporating this compound into food matrices could enhance health benefits beyond basic nutrition, aiding in disease prevention and health promotion.
Table 2: Potential Health Benefits of this compound
| Health Benefit | Mechanism of Action |
|---|---|
| Antioxidant | Scavenging free radicals |
| Antimicrobial | Inhibiting pathogen growth |
| Anti-inflammatory | Modulating inflammatory pathways |
Perfumery and Aromatherapy
Although this compound is often considered undesirable in perfumery due to its strong odor profile, its transformation into more pleasant compounds like khusimol opens avenues for its use in fragrance formulations. The removal of this compound through chemical transformation enhances the sensory properties of vetiver oil, making it suitable for high-quality perfumes .
Future Research Directions
Further research is essential to fully understand the applications of this compound. Key areas include:
- Pharmaceutical Development : Investigating its efficacy as an antimicrobial agent in clinical settings.
- Functional Foods : Exploring its incorporation into food products for enhanced health benefits.
- Chemical Transformations : Developing methods to convert this compound into more desirable compounds for use in perfumery.
Eigenschaften
CAS-Nummer |
16203-25-1 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
(1R,2S,5S,8R)-7,7-dimethyl-6-methylidenetricyclo[6.2.1.01,5]undecane-2-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-9-11-4-5-12(13(16)17)15(11)7-6-10(8-15)14(9,2)3/h10-12H,1,4-8H2,2-3H3,(H,16,17)/t10-,11-,12-,15-/m1/s1 |
InChI-Schlüssel |
IJGMVUXEZUEDJR-RTWAVKEYSA-N |
SMILES |
CC1(C2CCC3(C2)C(C1=C)CCC3C(=O)O)C |
Isomerische SMILES |
CC1([C@@H]2CC[C@@]3(C2)[C@@H](C1=C)CC[C@@H]3C(=O)O)C |
Kanonische SMILES |
CC1(C2CCC3(C2)C(C1=C)CCC3C(=O)O)C |
Key on ui other cas no. |
16203-25-1 |
Synonyme |
khusenic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















